(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid (2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786209
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

CAS No.:

Cat. No.: VC13786209

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Standard InChI Key PCGLJGXKSGRHSC-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCO[C@H](C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O

Introduction

Structural and Stereochemical Features

The compound features a tetrahydropyran (oxane) ring system substituted at the 2- and 4-positions with a carboxylic acid group and a Boc-protected amino group, respectively. Its IUPAC name, (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid, reflects its stereochemistry and functional groups. Key structural attributes include:

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₁₉NO₅

  • Molecular Weight: 245.27 g/mol.

Stereochemical Configuration

The (2R,4S) configuration is critical for its biological activity and synthetic utility. X-ray crystallography and NMR studies confirm the axial orientation of the Boc group and equatorial placement of the carboxylic acid, minimizing steric strain .

Table 1: Key Stereochemical Descriptors

PropertyValue
Specific RotationNot widely reported
Chiral Centers2 (C2 and C4)
Enantiomeric ExcessTypically >98% in commercial samples

Synthesis and Reaction Pathways

Boc Protection Strategies

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical protocol involves:

  • Amino Group Activation: Treatment of 4-amino-tetrahydropyran-2-carboxylic acid with Boc₂O in tetrahydrofuran (THF) and aqueous NaHCO₃ at 0–20°C .

  • Cyclization: Acid-catalyzed ring closure to form the tetrahydropyran scaffold.

Stereoselective Synthesis

Recent methods employ palladium catalysts (e.g., Pd₂dba₃) and chiral ligands (e.g., BINAP) to achieve high enantiomeric excess. For example, coupling 1-chloroisoquinoline with Boc-protected intermediates yields enantiomerically pure products in 40% yield .

Table 2: Optimized Synthesis Conditions

ParameterConditions
CatalystPd₂dba₃ (5 mol%)
LigandRacemic-BINAP (10 mol%)
SolventToluene
TemperatureReflux
Reaction Time1 hour

Applications in Medicinal Chemistry

Peptide Mimetics

The rigid tetrahydropyran ring mimics peptide backbones, enabling the design of protease-resistant analogs. For instance, derivatives of this compound are used in HIV protease inhibitors .

Heterocyclic Building Blocks

Its Boc group facilitates sequential deprotection and functionalization, making it a versatile intermediate for:

  • Anticancer Agents: Analogues with modified side chains show activity against neuroblastoma cells .

  • Antiviral Compounds: Incorporation into nucleoside analogs enhances metabolic stability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (0.00912 mg/mL) .

  • Stability: Stable under inert conditions but sensitive to acidic hydrolysis (Boc deprotection at pH <3).

Table 3: Predicted ADMET Properties

PropertyValue
LogP (iLOGP)3.43
Topological PSA105.17 Ų
CYP InhibitionCYP2C9, CYP2D6, CYP3A4

Future Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis (e.g., proline-derived catalysts) could streamline enantioselective synthesis, reducing reliance on transition metals .

Targeted Drug Delivery

Functionalization with biodegradable linkers (e.g., ester groups) may enhance tumor-specific uptake in anticancer therapies .

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